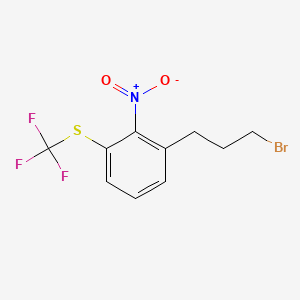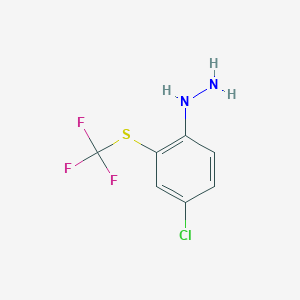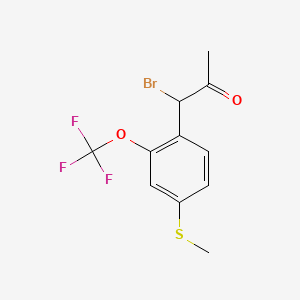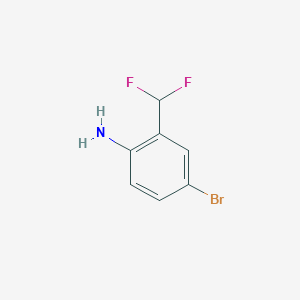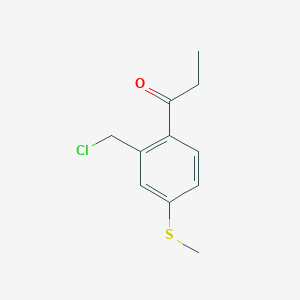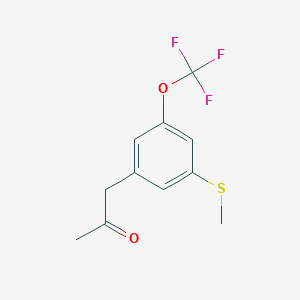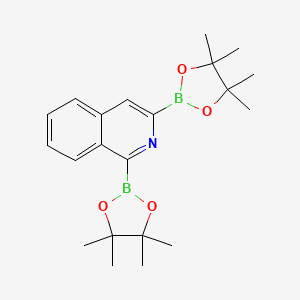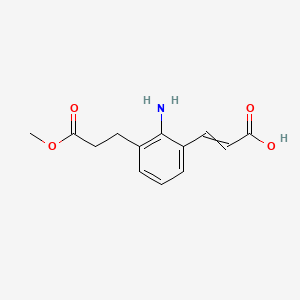![molecular formula C8H8ClNO2S B14050103 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is a heterocyclic compound with a benzothiazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid typically involves the chlorination of tetrahydrobenzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by carboxylation using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrobenzothiazole derivatives.
Substitution: Amino, alkoxy, or thiol-substituted benzothiazoles.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Benzothiazole: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2-Amino-4,5,6,7-tetrahydrobenzothiazole: A precursor in the synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid.
2-Chloro-4,5,6,7-tetrahydrobenzothiazole: A related compound without the carboxylic acid group.
Uniqueness: 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H8ClNO2S |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) |
Clé InChI |
JRYMFLUAKJUBTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)O)SC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
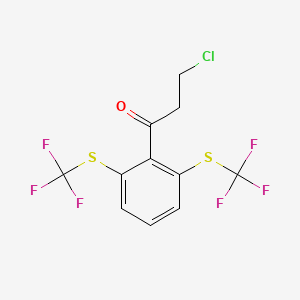
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
